Regulatory Differentiation: External vs. Ingested Use
FD&C Red No. 4 (and by extension, its free acid form) is permanently listed by the U.S. FDA for use in drugs and cosmetics, but with a critical restriction: its use is limited exclusively to externally applied formulations [1]. This regulatory status is fundamentally different from that of its closest structural and functional analogs, such as Allura Red AC (FD&C Red No. 40) and Tartrazine (FD&C Yellow No. 5), which are approved for use in both ingested and externally applied products [2]. The quantifiable difference lies in the scope of permissible application: FD&C Red No. 4's approval is explicitly denied for food use, whereas Allura Red AC and Tartrazine maintain broad food approval [1][2].
| Evidence Dimension | Regulatory Scope of Permitted Use (U.S. FDA) |
|---|---|
| Target Compound Data | Externally applied drugs; Externally applied cosmetics (permanently listed, certification required) |
| Comparator Or Baseline | Allura Red AC (FD&C Red No. 40): Foods, drugs, cosmetics (ingested and external); Tartrazine (FD&C Yellow No. 5): Foods, drugs, cosmetics (ingested and external) |
| Quantified Difference | Ingested use prohibited for FD&C Red No. 4; Ingested use permitted for comparators |
| Conditions | Regulatory status as defined by 21 CFR Parts 74 and 82 |
Why This Matters
For researchers formulating topically applied cosmetics or external pharmaceuticals, this regulatory restriction defines the compound's unique and indispensable role, eliminating Allura Red AC or Tartrazine as viable substitutes in the U.S. market.
- [1] U.S. Food and Drug Administration. Regulatory Status of Color Additives: FD&C Red No. 4. View Source
- [2] U.S. Food and Drug Administration. Regulatory Status of Color Additives: FD&C Red No. 40; FD&C Yellow No. 5. View Source
